![molecular formula C12H16BrNO3 B1317142 Benzene, 1-[(6-bromohexyl)oxy]-4-nitro- CAS No. 88138-52-7](/img/structure/B1317142.png)
Benzene, 1-[(6-bromohexyl)oxy]-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Benzene, 1-[(6-bromohexyl)oxy]-” is a chemical compound with the molecular formula C16H25BrO . It has a molecular weight of 313.28 g/mol . The IUPAC name for this compound is {4-[(6-bromohexyl)oxy]butyl}benzene .
Molecular Structure Analysis
The InChI code for “Benzene, 1-[(6-bromohexyl)oxy]-” is 1S/C16H25BrO/c17-13-7-1-2-8-14-18-15-9-6-12-16-10-4-3-5-11-16/h3-5,10-11H,1-2,6-9,12-15H2 . The canonical SMILES structure is C1=CC=C(C=C1)CCCCOCCCCCCBr .
Physical And Chemical Properties Analysis
“Benzene, 1-[(6-bromohexyl)oxy]-” has a density of 1.1±0.1 g/cm^3 . The boiling point is 385.2±35.0 °C at 760 mmHg . The compound has a molar refractivity of 82.3±0.3 cm^3 . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 11 freely rotating bonds .
Scientific Research Applications
Genotoxicity and Carcinogenicity
- Mutagenic and Carcinogenic Significance : Nitro aromatic hydrocarbons, including benzene derivatives, have been studied for their high mutagenicity in bacteria and mammalian cells. Their carcinogenic potential, particularly in inducing lung cancer through exposure to particulate pollutants containing these compounds, has been a focus. The study revealed nitrobenzo[a]pyrenes (NBPs) and related nitroazaarenes to be extraordinarily mutagenic. Carcinogenic nitropyrenes were detected in the lungs of patients with lung cancer, suggesting exposure to combustion by-products as a potential cause (Tokiwa et al., 1994).
Oxidative Stress and DNA Damage
- Mitochondrial DNA Copy Number and Oxidative Stress : Studies have shown that exposure to benzene, even at levels below occupational safety standards, can lead to increased mitochondrial DNA copy number as a compensatory response to oxidative damage. This finding suggests that low-level exposure to benzene can cause biological dysfunction and oxidative stress, indicating a potential mechanism through which benzene exerts its toxic effects on human health (Shen et al., 2008).
Immunological Effects and Gene Expression
- Immunological Effects and Gene Expression : Exposure to benzene has been associated with altered immune response and expression of genes critical for immune cell function. A study on the expression of CD3γ, CD3δ, and CD3ε genes in benzene-exposed workers showed abnormal expression patterns, which could participate in T cell immune dysfunction. This research highlights the impact of benzene on the immune system at the genetic level, providing insights into how benzene exposure might contribute to immune-related health issues (Li et al., 2011).
Benzene Exposure and Cardiovascular Disease Risk
- Cardiovascular Disease Risk : Research has also explored the relationship between benzene exposure and cardiovascular disease risk, demonstrating that benzene exposure is associated with increased cardiovascular disease risk and deficits in circulating angiogenic cells in both smokers and non-smokers. This study provides evidence that benzene can contribute to cardiovascular disease risk, independent of other known risk factors like smoking (Abplanalp et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
1-(6-bromohexoxy)-4-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO3/c13-9-3-1-2-4-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,1-4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAIAEBLYDVAIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10529217 |
Source


|
| Record name | 1-[(6-Bromohexyl)oxy]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88138-52-7 |
Source


|
| Record name | 1-[(6-Bromohexyl)oxy]-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10529217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
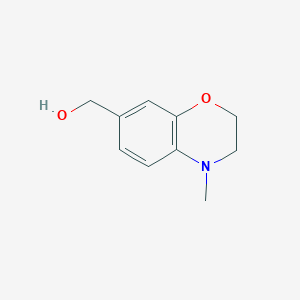
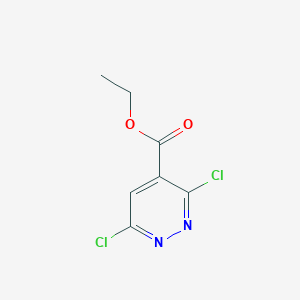
![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)
![3-[(4-Bromophenyl)sulfonylmethyl]benzoic acid](/img/structure/B1317066.png)
![Methyl 3-[(4-chlorophenyl)sulfonylmethyl]benzoate](/img/structure/B1317068.png)
![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)
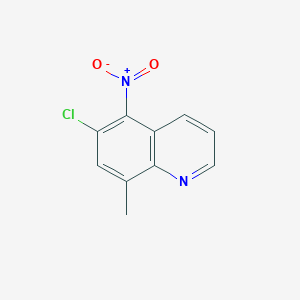

![3-([(4-Bromophenyl)sulfanyl]methyl)benzoic acid](/img/structure/B1317082.png)

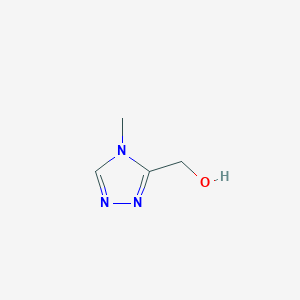

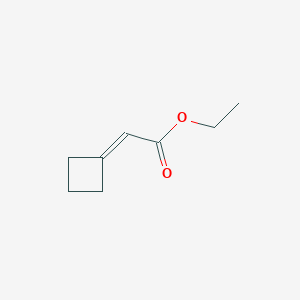
![[3-(ethoxycarbonyl)-2,4-dimethyl-5-phenyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B1317103.png)
